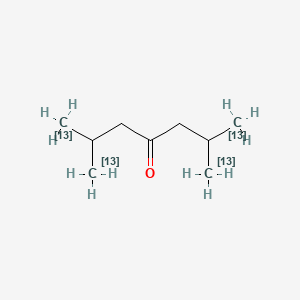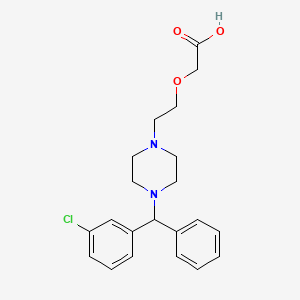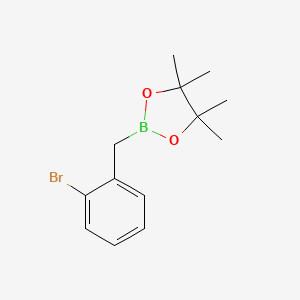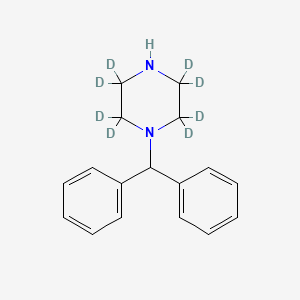
Diisobutyl Ketone-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisobutyl Ketone (DIBK), also known as 2,6-Dimethyl-4-heptanone, is a slow evaporating, low density solvent . It has good activity for many synthetic resins including nitrocellulose, rosin esters, phenolics, hydrocarbons, alkyds, polyesters, and acrylics . It is useful as a retarder solvent to improve flow and minimize humidity blushing .
Molecular Structure Analysis
The molecular formula of Diisobutyl Ketone is (CH3)2CHCH2COCH2CH(CH3)2 . It is a C9 branched ketone .Chemical Reactions Analysis
Diisobutyl Ketone is highly flammable and reacts with oxidizers . It may attack some plastics . It is insoluble in water but miscible with most organic solvents .Physical And Chemical Properties Analysis
Diisobutyl Ketone is a clear, colorless liquid with a mild, sweet odor . It has a boiling point of 334°F, a freezing point of -43°F, and a flash point of 140°F . The vapor pressure is 2 mmHg . It is less dense than water and insoluble in water . Its specific gravity is 0.81 .Safety and Hazards
Diisobutyl Ketone is toxic and combustible . Inhalation of vapor causes irritation of the nose and throat. Ingestion causes irritation of the mouth and stomach. Vapor irritates eyes and contact with liquid irritates skin . It has a health rating of 1, flammability rating of 2, and instability rating of 0 according to the NFPA 704 Diamond Hazard Value Description .
Orientations Futures
Propriétés
IUPAC Name |
2,6-di((113C)methyl)(1,7-13C2)heptan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)5-9(10)6-8(3)4/h7-8H,5-6H2,1-4H3/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTPXKJBFFKCEK-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])CC(=O)CC([13CH3])[13CH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutyl Ketone-13C4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester](/img/structure/B589766.png)
![4,8-Methano-1,3-dioxolo[4,5-d]oxepin-5-ol,hexahydro-2,2-dimethyl-,[3aR-(3a-alpha-,4-bta-,5-bta-,8-bt](/img/no-structure.png)

![(2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine](/img/structure/B589769.png)


![4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole](/img/structure/B589774.png)
![1H-[1,4]Oxazino[4,3-a]benzimidazol-3(4H)-one](/img/structure/B589775.png)

![5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide](/img/structure/B589781.png)
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride](/img/structure/B589784.png)